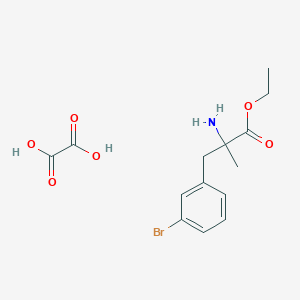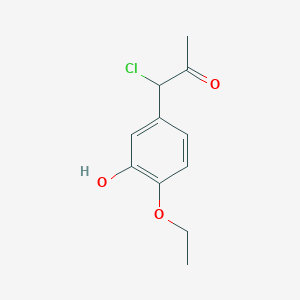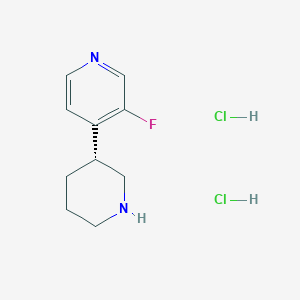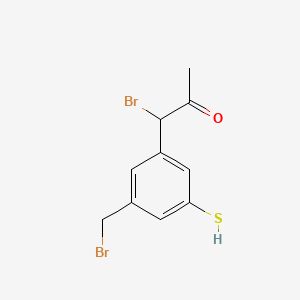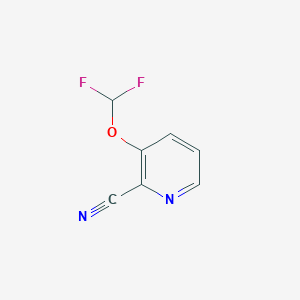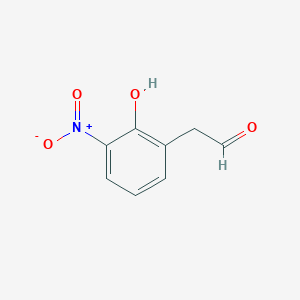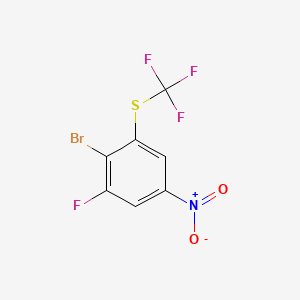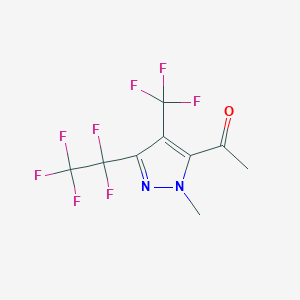
(S)-2-(2,6-Dioxopiperidin-3-YL)-4-fluoroisoindoline-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(2,6-Dioxopiperidin-3-YL)-4-fluoroisoindoline-1,3-dione is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a piperidine ring fused with an isoindoline structure, which is further functionalized with a fluorine atom and two keto groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2,6-Dioxopiperidin-3-YL)-4-fluoroisoindoline-1,3-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the piperidine ring, followed by the introduction of the isoindoline moiety. The fluorine atom is usually introduced via electrophilic fluorination, and the keto groups are incorporated through oxidation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. Advanced purification techniques, such as chromatography and crystallization, are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-(2,6-Dioxopiperidin-3-YL)-4-fluoroisoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: Conversion of alcohol groups to ketones or carboxylic acids.
Reduction: Reduction of keto groups to alcohols.
Substitution: Replacement of the fluorine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
(S)-2-(2,6-Dioxopiperidin-3-YL)-4-fluoroisoindoline-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of (S)-2-(2,6-Dioxopiperidin-3-YL)-4-fluoroisoindoline-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-(2,6-Dioxopiperidin-3-YL)-4-chloroisoindoline-1,3-dione: Similar structure but with a chlorine atom instead of fluorine.
(S)-2-(2,6-Dioxopiperidin-3-YL)-4-bromoisoindoline-1,3-dione: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
The uniqueness of (S)-2-(2,6-Dioxopiperidin-3-YL)-4-fluoroisoindoline-1,3-dione lies in its specific functional groups and their spatial arrangement, which confer distinct chemical and biological properties. The presence of the fluorine atom, in particular, can significantly influence the compound’s reactivity and interaction with biological targets.
Propiedades
Fórmula molecular |
C13H9FN2O4 |
|---|---|
Peso molecular |
276.22 g/mol |
Nombre IUPAC |
2-[(3S)-2,6-dioxopiperidin-3-yl]-4-fluoroisoindole-1,3-dione |
InChI |
InChI=1S/C13H9FN2O4/c14-7-3-1-2-6-10(7)13(20)16(12(6)19)8-4-5-9(17)15-11(8)18/h1-3,8H,4-5H2,(H,15,17,18)/t8-/m0/s1 |
Clave InChI |
CRAUTELYXAAAPW-QMMMGPOBSA-N |
SMILES isomérico |
C1CC(=O)NC(=O)[C@H]1N2C(=O)C3=C(C2=O)C(=CC=C3)F |
SMILES canónico |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S,5R)-1-azatricyclo[3.3.1.13,7]decan-4-one](/img/structure/B14034908.png)
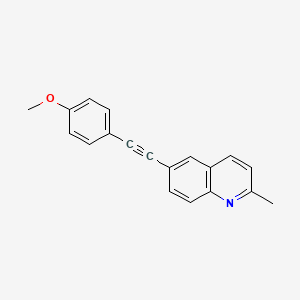
![(S)-2-((1r,3R,5R,7S)-3-hydroxyadamantan-1-yl)-1-iminohexahydropyrrolo[1,2-a]pyrazin-4(1H)-one](/img/structure/B14034924.png)
